molecular formula C7H15BrO B2477245 1-Bromo-6-methoxyhexane CAS No. 50592-87-5

1-Bromo-6-methoxyhexane

Cat. No.: B2477245
CAS No.: 50592-87-5
M. Wt: 195.1
InChI Key: MRCKDGXKYBOAHJ-UHFFFAOYSA-N
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Description

1-Bromo-6-methoxyhexane is an organic compound with the molecular formula C7H15BrO. It is a colorless to pale-yellow liquid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the first carbon of a hexane chain, with a methoxy group attached to the sixth carbon.

Preparation Methods

1-Bromo-6-methoxyhexane can be synthesized through various methods. One common synthetic route involves the reaction of 6-methoxy-1-hexanol with phosphorus tribromide. The process involves the slow addition of phosphorus tribromide to 6-methoxy-1-hexanol, followed by stirring and extraction with hexane. The extract is then washed with water, an alkaline aqueous solution, and a saturated sodium chloride aqueous solution, and finally dried over anhydrous sodium sulfate. The dried extract is concentrated and purified by distillation .

Another method involves the reaction of 1,6-dibromohexane with sodium methoxide. The reaction mixture is held at a specific temperature, and additional sodium methoxide solution is added to complete the reaction .

Chemical Reactions Analysis

1-Bromo-6-methoxyhexane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. These reactions typically occur under basic conditions.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-6-methoxyhexane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Research: The compound is used in studies involving the modification of biomolecules and the development of new biochemical assays.

Mechanism of Action

The mechanism of action of 1-Bromo-6-methoxyhexane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is utilized in various synthetic transformations and modifications of organic molecules.

Comparison with Similar Compounds

1-Bromo-6-methoxyhexane can be compared with other similar compounds such as:

    1-Bromohexane: Lacks the methoxy group and is less reactive in nucleophilic substitution reactions.

    6-Methoxy-1-hexanol: Contains a hydroxyl group instead of a bromine atom, making it more suitable for oxidation reactions.

    1,6-Dibromohexane: Contains two bromine atoms, making it more reactive in substitution and elimination reactions.

The presence of both a bromine atom and a methoxy group in this compound makes it unique and versatile for various synthetic applications.

Properties

IUPAC Name

1-bromo-6-methoxyhexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO/c1-9-7-5-3-2-4-6-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCKDGXKYBOAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Bromohexyl methyl ether was prepared from 1,6-dibromohexane. To 48.8 g (200 mmol) of 1,6-dibromohexane at 60° C. was added 44 g (200 mmol) of a 25% solution of sodium methoxide in methanol. The reaction mixture was held 0.5 hours, then an additional 4 g of sodium methoxide solution was added, and the reaction mixture was held an additional hour. Hexane and water were added, the organic phase was washed with brine and dried with magnesium sulfate, filtered and stripped. Fractional distillation under vacuum gave 93% pure 6-bromohexyl methyl ether. This bromide was converted to the Grignard reagent, which was converted to 1-(7-methoxyheptyl)-cyclopropene in the same manner that pentylmagnesium bromide was converted to 1-hexylcyclopropene.
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